N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique combination of furan, pyridine, pyrrole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its coupling with a pyrrole derivative. The final step involves the formation of the benzamide linkage.
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Step 1: Synthesis of 2-(furan-2-yl)pyridine
Reagents: Furan-2-carboxaldehyde, 3-pyridylboronic acid
Conditions: Palladium-catalyzed Suzuki coupling reaction
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Step 2: Coupling with Pyrrole Derivative
Reagents: 2-(furan-2-yl)pyridine, pyrrole-1-carboxaldehyde
Conditions: Acid-catalyzed condensation reaction
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Step 3: Formation of Benzamide Linkage
Reagents: Intermediate from Step 2, 4-aminobenzoyl chloride
Conditions: Base-catalyzed amidation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJWUYQSNWWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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